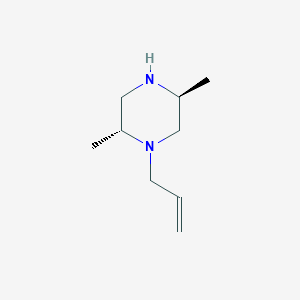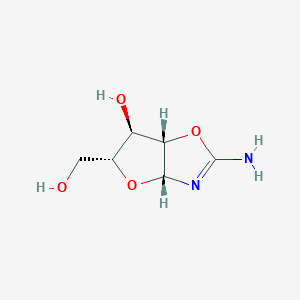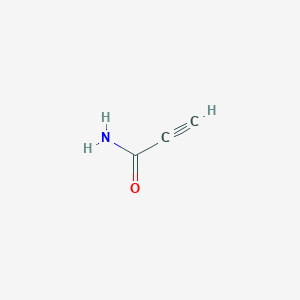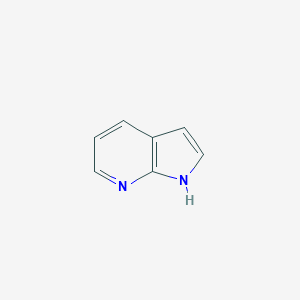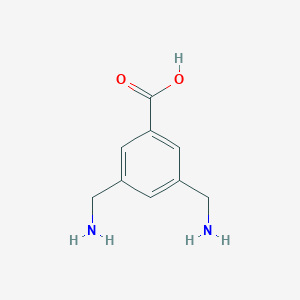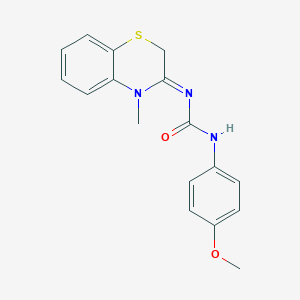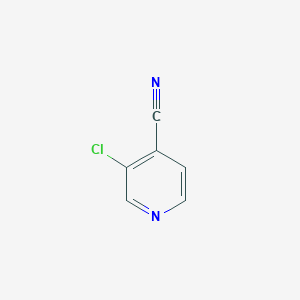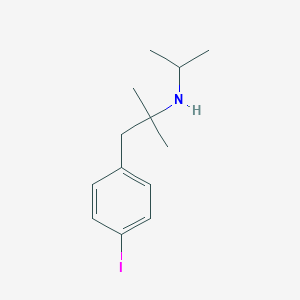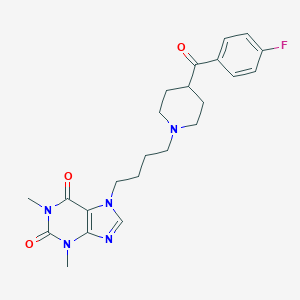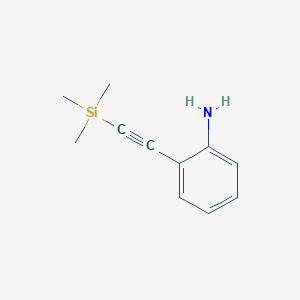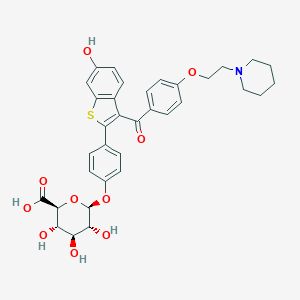
Raloxifene 4'-Glucuronide
Overview
Description
Raloxifene 4’-Glucuronide is a metabolite of raloxifene, a selective estrogen receptor modulator (SERM) used primarily for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women . This compound is formed through the glucuronidation process, where raloxifene is conjugated with glucuronic acid, resulting in the formation of raloxifene-4’-glucuronide and other glucuronides .
Mechanism of Action
Target of Action
Raloxifene 4’-Glucuronide primarily targets the estrogen receptor . The estrogen receptor plays a crucial role in mediating the effects of estrogen, a hormone that is involved in the regulation of various physiological processes, including reproductive development, bone health, and cardiovascular function .
Mode of Action
Raloxifene 4’-Glucuronide interacts with its target, the estrogen receptor, with an IC50 of 370 μM . It acts as a selective estrogen receptor modulator (SERM) . As a SERM, it exhibits both agonistic and antagonistic properties. It can activate the TGFβ3 promoter as a full agonist at nanomolar concentrations and inhibit the estrogen response element-containing vitellogenin promoter expression .
Biochemical Pathways
Raloxifene 4’-Glucuronide affects the estrogen receptor pathway. By selectively modulating the estrogen receptor, it can influence various downstream effects. For instance, it can mediate anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation .
Pharmacokinetics
Raloxifene, the parent compound of Raloxifene 4’-Glucuronide, is well absorbed from the gastrointestinal tract, with approximately 60% of the drug being absorbed following oral administration . Due to extensive first-pass hepatic metabolism that involves glucuronide conjugation, the absolute oral bioavailability of raloxifene is about 2% . Raloxifene and its glucuronide conjugates, including Raloxifene 4’-Glucuronide, are interconverted by reversible metabolism and enterohepatic recycling, which prolongs the elimination half-life of raloxifene with oral administration .
Result of Action
The main effects of Raloxifene 4’-Glucuronide, similar to its parent compound raloxifene, are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women .
Action Environment
The action of Raloxifene 4’-Glucuronide can be influenced by various environmental factors. For instance, uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen . These transporters can affect the disposition of Raloxifene 4’-Glucuronide and thus its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Raloxifene 4’-Glucuronide is formed from Raloxifene via the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A8, and UGT1A10 . It binds to the estrogen receptor with an IC50 value of 370 nM .
Cellular Effects
Raloxifene 4’-Glucuronide inhibits the voltage-gated potassium channel Kv4.3 by 6.2 and 20.1% when used at concentrations of 10 and 30 µM, respectively . This suggests that Raloxifene 4’-Glucuronide may have an impact on cellular signaling pathways and cellular metabolism.
Molecular Mechanism
Raloxifene 4’-Glucuronide exerts its effects at the molecular level primarily through its interaction with the estrogen receptor . It also interacts with the voltage-gated potassium channel Kv4.3, suggesting a potential role in regulating cellular excitability .
Temporal Effects in Laboratory Settings
It is known that Raloxifene, the parent compound, is extensively metabolized to form Raloxifene 4’-Glucuronide .
Dosage Effects in Animal Models
The effects of Raloxifene 4’-Glucuronide at different dosages in animal models have not been extensively studied. Studies on Raloxifene, the parent compound, have shown age-dependent effects on its oral bioavailability in rats .
Metabolic Pathways
Raloxifene 4’-Glucuronide is a product of the glucuronidation of Raloxifene, a process mediated by the UGT isoforms UGT1A1, UGT1A8, and UGT1A10 .
Transport and Distribution
The transport and distribution of Raloxifene 4’-Glucuronide within cells and tissues likely involve various transport proteins. Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates like Raloxifene 4’-Glucuronide into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate their expulsion into bile, urine, and the intestinal lumen .
Subcellular Localization
Given its interactions with various transporters and receptors, it is likely to be found in multiple cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Raloxifene 4’-Glucuronide is synthesized through the glucuronidation of raloxifene. This process involves the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), specifically the isoforms UGT1A1, UGT1A8, and UGT1A10 . The reaction typically occurs in the liver and intestines, where these enzymes are highly expressed .
Industrial Production Methods: Industrial production of raloxifene 4’-glucuronide can be achieved through microbial bioconversion. Streptomyces sp NRRL 21489 has been identified as a microorganism capable of converting raloxifene to its glucuronidated forms . This bioconversion process involves fermentation in a controlled environment, followed by purification and characterization using techniques such as UV, LC/MS, and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Raloxifene 4’-Glucuronide primarily undergoes conjugation reactions, specifically glucuronidation . It does not typically undergo oxidation, reduction, or substitution reactions due to its stable glucuronide structure.
Common Reagents and Conditions: The glucuronidation process involves the use of uridine 5’-diphosphoglucuronic acid (UDPGA) as a co-substrate and UGT enzymes as catalysts . The reaction conditions include a suitable pH (usually around 7.4) and temperature (37°C) to mimic physiological conditions .
Major Products: The major product of the glucuronidation of raloxifene is raloxifene 4’-glucuronide, along with other minor glucuronides such as raloxifene-6-glucuronide .
Scientific Research Applications
Raloxifene 4’-Glucuronide has several scientific research applications, including:
Comparison with Similar Compounds
- Raloxifene-6-glucuronide
- Raloxifene-6,27-diglucuronide
- Tamoxifen (another SERM with similar metabolic pathways)
Raloxifene 4’-Glucuronide stands out due to its significant role in the pharmacokinetics and pharmacodynamics of raloxifene, making it a critical compound in both clinical and research settings.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXYPEXOSLGZKH-WKRHDJAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312492 | |
| Record name | Raloxifene 4′-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182507-22-8 | |
| Record name | Raloxifene 4′-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182507-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raloxifene 4'-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182507228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raloxifene 4′-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RALOXIFENE 4'-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ95WFT3LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)
